5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde: is an organic compound with the molecular formula C12H16BNO3 . It is a derivative of nicotinaldehyde, featuring a boron-containing dioxaborolane group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions, particularly in borylation and hydroboration reactions.
Mode of Action
The compound interacts with its targets through a process known as borylation . In this process, the compound forms a bond with its target molecule at the benzylic C-H bond in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known that the compound can be used in the synthesis of intermediates for generating conjugated copolymers .
Result of Action
The result of the compound’s action is the formation of new chemical bonds and structures. For example, it can form pinacol benzyl boronate through borylation or participate in the synthesis of intermediates for generating conjugated copolymers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , and it is typically stored in a cool environment (2-8°C) to maintain its stability . The compound is also highly flammable, and precautions should be taken to keep it away from fire sources .
Biochemical Analysis
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain metal ions, facilitating catalytic processes. Additionally, the boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified in these studies, indicating specific dosage ranges where the compound transitions from being therapeutic to toxic. Understanding these dosage effects is crucial for developing safe and effective applications of this compound in biomedical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is critical for elucidating its cellular and systemic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the borylation of nicotinaldehyde derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated nicotinaldehyde reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boron-containing dioxaborolane group can participate in various substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Oxidation: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.
Reduction: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.
Substitution: Various boronic esters and derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Acts as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and organic electronic materials.
Comparison with Similar Compounds
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is unique due to its combination of a nicotinaldehyde core with a boron-containing dioxaborolane group. This structure imparts specific reactivity and stability, making it valuable in synthetic organic chemistry, particularly in forming carbon-carbon bonds through cross-coupling reactions .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMCYHOZKNOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407325 | |
Record name | 5-Formylpyridine-3-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848093-29-8 | |
Record name | 5-Formylpyridine-3-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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